

# A Comparative Guide to Cross-Validated Analytical Methods for Daclatasvir Determination

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This guide provides a comprehensive comparison of various cross-validated analytical methods for the quantitative determination of Daclatasvir, a direct-acting antiviral agent used in the treatment of Hepatitis C. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance data for several commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). The information presented is intended to assist researchers and analysts in choosing the most suitable method based on their specific requirements, such as routine quality control, stability studies, or bioanalytical applications.

# **Comparative Analysis of Analytical Methods**

The performance of different analytical methods for Daclatasvir determination has been validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the key validation parameters for HPLC, UV-Vis Spectrophotometry, and HPTLC methods, allowing for an objective comparison of their performance.

Table 1: Comparison of HPLC Methods for Daclatasvir Determination



Parameter	Method 1[1]	Method 2[2]	Method 3[3]	Method 4[4]
Stationary Phase	Hypersil C18 (250 x 4.6 mm, 5 μm)	Waters C8 (250 x 4.6 mm, 5 μm)	C18 (25 cm x 4.6 mm, 5 μm)	Inertsil ODS-3V C18 (250 x 4.6 mm, 5 μm)
Mobile Phase	Acetonitrile: 0.05% o- phosphoric acid (50:50 v/v)	Acetonitrile: Phosphate buffer pH 2.5 (25:75 v/v)	Acetonitrile: Phosphate buffer (40:60 v/v)	0.01M Ammonium acetate (pH 3.5): Methanol (20:80 v/v)
Flow Rate	0.7 mL/min	1.2 mL/min	1.0 mL/min	1.0 mL/min
Detection Wavelength	315 nm	306 nm	304 nm	284 nm
Retention Time	3.760 ± 0.01 min	5.4 min	3.0 ± 0.1 min	7.79 min
Linearity Range	10 - 50 μg/mL	0.6 - 60 μg/mL	1 - 5 μg/mL	100 - 300 μg/mL
Correlation Coefficient (R²)	0.9998	>0.99999	Not specified	Not specified
Accuracy (% Recovery)	97.95% - 100.78%	Not specified	99%	119.10% (average)
Precision (% RSD)	Intra-day: ± 0.3281, Inter- day: ± 0.8914	Not specified	Intra-day: 0.364517%, Inter-day: 0.0.790937%	Not specified
LOD	Not specified	Not specified	Not specified	0.05 μg/mL
LOQ	Not specified	Not specified	Not specified	0.15 μg/mL

Table 2: Comparison of UV-Visible Spectrophotometric Methods for Daclatasvir Determination



Parameter	Method 1[5]	Method 2[6]	Method 3[7]
Solvent	Methanol	0.1N HCl	Methanol:Water (8:2)
λmax	317 nm	302 nm	317 nm
Linearity Range	50-150% of test concentration	3 - 15 μg/mL	2 - 12 μg/mL
Correlation Coefficient (R <sup>2</sup> )	Not specified	0.9991	0.998
Accuracy (% Recovery)	Not specified	Not specified	98% - 100.09%
Precision (% RSD)	Not specified	< 2%	< 2%
LOD	Not specified	0.02002 μg/mL	0.858 μg/mL
LOQ	Not specified	0.06006 μg/mL	2.60 μg/mL

Table 3: HPTLC Method for Daclatasvir Determination



Parameter	Method 1[8]
Stationary Phase	HPTLC aluminum plates precoated with silica gel 60 F254
Mobile Phase	Ethyl acetate: Isopropanol (9:1 v/v)
Detection Wavelength	318 nm
Retention Factor (Rf)	$0.30 \pm 0.02$
Linearity Range	45 - 225 ng/band
Correlation Coefficient (r²)	0.990
Accuracy (% Recovery)	Not specified
Precision (% RSD)	Not specified
LOD	4.38 ng/band
LOQ	13.28 ng/band

## **Experimental Protocols**

This section provides detailed methodologies for the key analytical techniques cited in this guide.

- 1. High-Performance Liquid Chromatography (HPLC)
- Method 1: Stability-Indicating RP-HPLC[1]
  - Instrumentation: HPLC Agilent 1100 with a variable wavelength detector.
  - Column: Hypersil C18 (250 x 4.6 mm, 5 μm particle size).
  - Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 0.05% ortho-phosphoric acid in water.
  - Flow Rate: 0.7 mL/min.
  - Column Temperature: 40 °C.



- Detection: UV detection at 315 nm.
- Standard Solution Preparation: A standard stock solution of 1000 μg/mL was prepared by dissolving 10 mg of Daclatasvir standard in a 10 mL volumetric flask with the mobile phase. Working standards were prepared by further dilution.
- Method 2: Stability-Indicating HPLC-DAD[2]
  - Instrumentation: HPLC with Diode Array Detection (DAD).
  - Column: Waters C8 (250 x 4.6 mm, 5 μm particle size).
  - Mobile Phase: A 25:75 (v/v) mixture of acetonitrile and mixed phosphate buffer at pH 2.5.
  - Flow Rate: 1.2 mL/min.
  - Detection: Diode array detection at 306 nm.
- 2. UV-Visible Spectrophotometry
- Method 1[5]
  - Instrumentation: A Shimadzu UV-visible recording spectrophotometer, model UV-2450.
  - Solvent: Methanol.
  - Procedure: The absorption spectrum of Daclatasvir in methanol was recorded over the range of 200-800 nm to determine the wavelength of maximum absorption (λmax).
  - Standard Solution Preparation: A stock solution of 1 mg/mL was prepared by dissolving the standard drug in methanol. Working solutions were prepared by appropriate dilution.
- Method 2[6]
  - Instrumentation: UV-Visible spectrophotometer.
  - Solvent: 0.1N Hydrochloric acid.

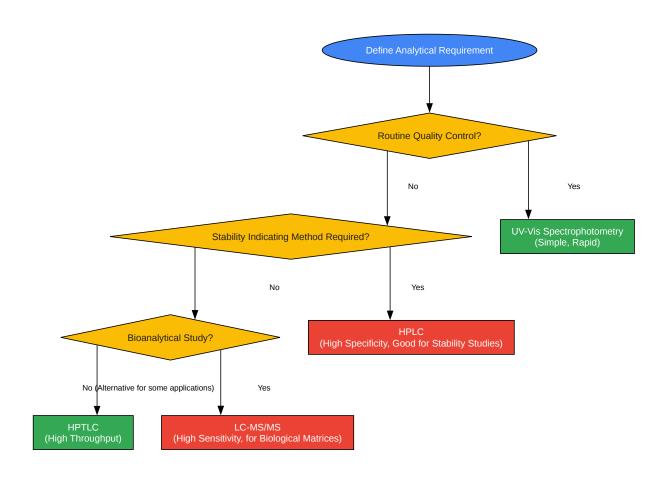


- $\circ$  Procedure: A standard solution of Daclatasvir in 0.1N HCl was scanned in the wavelength range of 200-400 nm to determine the  $\lambda$ max.
- Standard Solution Preparation: A standard stock solution of 100 mg in 100 mL of 0.1N HCl was prepared.
- 3. High-Performance Thin-Layer Chromatography (HPTLC)
- Method 1[8]
  - Instrumentation: HPTLC system with a suitable applicator and scanner.
  - Stationary Phase: HPTLC aluminum plates precoated with silica gel 60 F254 (250 μm thickness).
  - Mobile Phase: A mixture of ethyl acetate and isopropanol in a 9:1 (v/v) ratio.
  - o Detection: Densitometric scanning at 318 nm.
  - Procedure: Samples were applied to the HPTLC plates, developed in the mobile phase,
     and the bands were quantified by densitometry.

## **Method Selection Workflow**

The choice of an analytical method depends on various factors, including the intended application, required sensitivity, and available instrumentation. The following diagram illustrates a logical workflow for selecting an appropriate method for Daclatasvir determination.





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Caption: Workflow for selecting an analytical method for Daclatasvir determination.

This guide demonstrates that various validated and reliable methods are available for the determination of Daclatasvir. HPLC methods offer high specificity and are well-suited for stability-indicating assays. UV-Vis spectrophotometry provides a simpler and more rapid



alternative for routine quality control where specificity from degradation products is not a primary concern. HPTLC can be a valuable tool for high-throughput screening. The choice of the most appropriate method should be based on a careful consideration of the specific analytical needs and the performance characteristics of each technique.

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